6,7-dimethoxy-2-methyl-1H-quinolin-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,7-dimethoxy-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-4-10(14)8-5-11(15-2)12(16-3)6-9(8)13-7/h4-6H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZUJQOGTJVVNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC(=C(C=C2N1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6,7 Dimethoxy 2 Methyl 1h Quinolin 4 One and Analogues
Conventional and Modern Approaches to 1H-Quinolin-4-one Core Synthesis
The synthesis of the 1H-quinolin-4-one core, a privileged scaffold in medicinal chemistry, has been achieved through a variety of methods developed over more than a century. mdpi.comnih.gov These can be broadly categorized into conventional thermal cyclization reactions and modern catalytic or electro-chemical approaches.
Conventional Methods:
Classical syntheses often involve the cyclization of substituted anilines and typically require high temperatures. mdpi.com Key among these are:
Conrad-Limpach-Knorr Synthesis: This method involves the condensation of an aniline (B41778) with a β-ketoester. quimicaorganica.orgjptcp.com The reaction can be directed by temperature to selectively produce either 4-quinolones under kinetic control or 2-quinolones under thermodynamic control. quimicaorganica.org The mechanism proceeds through a Schiff base intermediate, which undergoes an electrocyclic ring closing at high temperatures (often around 250 °C) to form the quinolone ring. wikipedia.org
Gould-Jacobs Reaction: This reaction builds the quinolin-4-one skeleton from an aniline and diethyl ethoxymethylidenemalonate or a similar malonic ester derivative. iipseries.org The process begins with a condensation/substitution reaction, followed by a thermal 6-electron cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent saponification and decarboxylation yield the final 4-hydroxyquinoline, which exists in tautomeric equilibrium with the 4-oxo form. mdpi.comwikipedia.org This method is particularly effective for anilines bearing electron-donating groups in the meta-position. wikipedia.org However, the high temperatures required for cyclization can sometimes lead to side reactions and decomposition. mdpi.com
Camps Cyclization: This approach synthesizes quinolin-4-ones from N-(2-acylaryl)amides. mdpi.com
Pfitzinger Reaction: This reaction uses isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. jptcp.comnih.gov
Modern Methods:
Contemporary synthetic chemistry has introduced milder and more efficient routes to the quinolin-4-one core. These methods often employ metal catalysis or novel reaction pathways to improve yields and functional group tolerance. mdpi.com
Palladium-Catalyzed Reactions: Palladium catalysts are used in carbonylation reactions to construct the quinolinone ring. For instance, 2-iodoanilines can be coupled with terminal acetylenes under a carbon monoxide atmosphere to yield the desired scaffold. mdpi.com
Copper-Catalyzed Reactions: Copper catalysts facilitate tandem reactions, such as the C-N and C-C bond formations between an aryl boronic acid and a nitrile, using oxygen from the air as a green oxidant. organic-chemistry.org Other copper-catalyzed methods involve the aza-Michael addition of 2-aminobenzoates to unsaturated ketones followed by cyclization. organic-chemistry.org
N-Heterocyclic Carbene (NHC) Catalysis: NHCs, as organocatalysts, have been successfully employed in the synthesis of quinolin-4-ones, demonstrating their utility in modern organic chemistry. mdpi.com
Electrosynthesis: Electrochemical methods offer a sustainable and highly selective alternative to traditional synthesis. researchgate.net For example, the cathodic reduction of nitroarenes can initiate a cyclization cascade to form N-hydroxyquinol-4-ones under mild conditions, using reusable carbon-based electrodes. nih.gov
Table 1: Comparison of Synthetic Approaches to the 1H-Quinolin-4-one Core
| Method | Precursors | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Conrad-Limpach | Aniline, β-ketoester | High temperature (~250 °C) | Well-established | Harsh conditions, moderate yields |
| Gould-Jacobs | Aniline, Malonic ester derivative | High temperature (>250 °C) | Good for specific substitutions | Harsh conditions, multi-step |
| Pd-Catalyzed Carbonylation | 2-Iodoaniline, Terminal acetylene, CO | Milder than thermal methods | Good functional group tolerance | Requires metal catalyst, CO gas |
| Cu-Catalyzed Tandem Rxn | Aryl boronic acid, Nitrile | Mild, O2 (air) as oxidant | Environmentally friendly | Requires metal catalyst |
| Electrosynthesis | Nitroarenes | Ambient temperature, electrolysis | Sustainable, mild, selective | Requires specific equipment |
Targeted Synthesis of 6,7-Dimethoxy-2-methyl-1H-quinolin-4-one
The specific synthesis of this compound can be efficiently achieved by applying the principles of classical quinolinone synthesis to appropriately substituted precursors. A highly effective route involves a two-step process starting from a substituted o-nitroacetophenone. researchgate.net
This targeted synthesis proceeds as follows:
Condensation to form an Enaminone: The synthesis begins with 1-(4,5-dimethoxy-2-nitrophenyl)ethanone. This starting material contains the necessary 6,7-dimethoxy pattern (from the 4,5-dimethoxy substitution on the phenyl ring) and the precursor to the C-2 methyl group (from the ethanone (B97240) moiety). It is condensed with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction forms a highly crystalline enamine intermediate.
Reductive Cyclization: The enaminone intermediate is then subjected to reductive cyclization. This is typically achieved under catalytic transfer hydrogenation (CTH) conditions. The nitro group is reduced to an amine, which then spontaneously undergoes an intramolecular cyclization by attacking the enamine system, leading to the formation of the heterocyclic ring and elimination of dimethylamine. The final product is the target molecule, this compound. researchgate.net
An alternative approach would be the Conrad-Limpach synthesis, reacting 3,4-dimethoxyaniline (B48930) with ethyl acetoacetate (B1235776). The aniline provides the 6,7-dimethoxy substitution pattern, while the ethyl acetoacetate provides the atoms necessary to form the rest of the heterocyclic ring, including the methyl group at the C-2 position. mdpi.comwikipedia.org This reaction would require heating the intermediate anilinobutenoate in a high-boiling point solvent like diphenyl ether to induce thermal cyclization. researchgate.net
Strategies for Functionalization and Derivatization of the 1H-Quinolin-4-one Scaffold
The 1H-quinolin-4-one scaffold is a versatile platform for chemical modification, allowing for the introduction of various functional groups at multiple positions to modulate its properties.
Approaches to C-2 and N-1 Position Modifications
N-1 Position: The nitrogen atom of the quinolinone ring can be readily functionalized through N-alkylation or N-arylation reactions. For instance, the synthesis of N-alkyl-substituted 4-quinolones, which are key motifs in many pharmaceutical drugs, can be accomplished via tandem amination of o-haloaryl acetylenic ketones with primary alkyl amines. organic-chemistry.org N-arylation has been demonstrated by reacting a parent quinolinone with an activated aryl halide, such as 1-fluoro-4-nitrobenzene, to yield the corresponding N-arylquinolinone. nih.gov
C-2 Position: The substituent at the C-2 position is most commonly installed during the initial synthesis of the quinolinone core. For example, using ethyl acetoacetate in the Conrad-Limpach synthesis directly yields a 2-methyl substituted quinolinone. wikipedia.org Post-synthetic modification at the C-2 position is less common but can be achieved through specific strategies, such as oxidative intramolecular Mannich reactions of N-arylmethyl-2-aminophenylketones to produce 2-arylquinolin-4-ones. organic-chemistry.org
Synthetic Pathways for C-4 Position Functionalization
The carbonyl group at the C-4 position is a key site for derivatization.
Conversion to 4-Chloroquinoline (B167314): A pivotal transformation is the conversion of the 4-oxo group into a 4-chloro substituent. This is typically accomplished using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 4-chloroquinoline is a highly valuable intermediate.
Nucleophilic Aromatic Substitution: The 4-chloro group is an excellent leaving group, making the C-4 position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of substituents. For example, reaction with various anilines can produce 4-anilinoquinolines, a class of compounds investigated as potent enzyme inhibitors. nih.gov This strategy is fundamental in the synthesis of complex pharmaceutical agents.
Exploration of Substituent Variations on the Fused Benzenoid Ring
The substitution pattern on the carbocyclic (benzenoid) ring of the quinolinone is almost exclusively determined by the choice of the starting aniline precursor.
To synthesize this compound, 3,4-dimethoxyaniline is the required starting material for syntheses like the Conrad-Limpach reaction. By selecting different mono- or polysubstituted anilines, a diverse library of quinolinones with varied substituents at positions 5, 6, 7, and 8 can be generated. However, the regioselectivity of the cyclization step must be considered when using asymmetrically substituted anilines (e.g., a 3-substituted aniline), as this can lead to the formation of a mixture of isomeric products (e.g., 5- and 7-substituted quinolinones). mdpi.com
Green Chemistry Principles and Sustainable Synthetic Routes for Quinolinones
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign and sustainable methods for quinolinone synthesis.
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically accelerate classical reactions like the Gould-Jacobs synthesis. ablelab.eu This technology often leads to higher yields, shorter reaction times (minutes instead of hours), and can sometimes be performed under solvent-free conditions, reducing waste. researchgate.netablelab.eu
Use of Benign Solvents: Shifting from traditional high-boiling organic solvents to more environmentally friendly alternatives is a key green strategy. Syntheses of polysubstituted quinolines have been successfully developed using water as the reaction medium. jptcp.com
Sustainable Catalysis: The use of inexpensive, abundant, and low-toxicity metal catalysts, such as copper, is preferred over precious metal catalysts like palladium. organic-chemistry.org Furthermore, developing transition-metal-free reaction pathways represents an even greener approach. organic-chemistry.org Utilizing air as the terminal oxidant in catalytic cycles is another sustainable practice. organic-chemistry.org
Electrosynthesis: As a reagent-free activation method, electrosynthesis is inherently green. It avoids the use of stoichiometric chemical oxidants or reductants, replacing them with clean electrical current. nih.gov These reactions can be performed under mild conditions in simple setups, often using sustainable carbon-based electrodes, and the only byproducts are often water and carbon dioxide. mdpi.comnih.gov
Atom Economy: Synthetic routes that maximize the incorporation of atoms from the starting materials into the final product are considered highly efficient and green. One-pot tandem reactions and base-promoted insertions of ynones into amides are examples of methodologies with high atom economy. organic-chemistry.org
Table 2: Green Synthetic Methods for Quinolinones
| Principle | Method | Advantages |
|---|---|---|
| Energy Efficiency | Microwave Irradiation | Reduced reaction times, improved yields, potential for solvent-free conditions |
| Safer Solvents | Aqueous Media Synthesis | Non-toxic, non-flammable, environmentally benign |
| Catalysis | Copper Catalysis, Air as Oxidant | Use of cheaper, less toxic metals; sustainable oxidant |
| Waste Prevention | Electrosynthesis | Avoids chemical reagents, mild conditions, minimal byproducts |
| Atom Economy | One-Pot/Tandem Reactions | Reduces purification steps, minimizes waste, improves efficiency |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 6,7 Dimethoxy 2 Methyl 1h Quinolin 4 One Derivatives
Elucidating Key Structural Determinants for Biological Activity within Quinolinone Series
The biological activity of quinolinone derivatives is fundamentally governed by the core heterocyclic structure and the nature of the substituents attached to it. SAR studies have identified several key structural features that are critical for the activity of this compound class.
The quinolinone nucleus itself is the foundational pharmacophore, but its efficacy is heavily modulated by peripheral functional groups. nih.govnih.gov The 4-oxo group, for instance, is widely considered a crucial feature for the biological activity in many quinolone series. nih.gov Modifications at various positions on the quinolinone ring system have been explored to enhance activity. The N-1 position is a frequent target for structural modification; introducing bulky alkyl substituents or forming quaternary ammonium (B1175870) salts at this position has been shown to enhance the antibacterial activity of certain quinolone derivatives. researchgate.net
Furthermore, substitutions at the C-2 and C-4 positions of the quinoline (B57606) ring have been noted as particularly important for anticancer activity. nih.gov The inherent chemical properties of the quinoline ring system, which can engage in various non-covalent interactions with biological targets, combined with the electronic and steric effects of its substituents, collectively determine the compound's biological profile.
Impact of Substituents and Positional Isomerism on Compound Potency and Selectivity
The type, position, and orientation of substituents on the quinolinone ring have a profound impact on the potency and selectivity of the derivatives. The positional isomerism of even a single functional group can dramatically alter the biological effect, a principle clearly demonstrated in studies of methoxy-substituted quinolone-chalcone derivatives. mdpi.com
For example, an investigation into the anti-proliferative activity of various methoxy-substituted analogues revealed that the placement of the methoxy (B1213986) group is critical for cytotoxicity. A derivative with a methoxy group at the C-7 position was the least effective, whereas a methoxy group at the C-8 position conferred the highest potency. mdpi.com The 6-methoxy analogue showed significant activity, which was further enhanced when compared to a 6-methyl group, indicating the electronic contribution of the methoxy group is important. Interestingly, the presence of two methoxy groups at the C-6 and C-7 positions resulted in diminished activity compared to the single C-6 or C-8 methoxy isomers, suggesting that specific, localized interactions are more favorable than broader substitution. mdpi.com
| Compound ID | Substituent on Quinolinone Ring | Average Anti-proliferative Activity (GI₅₀) | Reference |
|---|---|---|---|
| CTR-17 | Unsubstituted | 464 nM | mdpi.com |
| CTR-18 | 6-methyl | 499 nM | mdpi.com |
| CTR-19 | 7-methoxy | 7.3 µM | mdpi.com |
| CTR-20 | 6-methoxy | 232 nM | mdpi.com |
| CTR-21 | 8-methoxy | 16.4 nM | mdpi.com |
| CTR-24 | 6,7-dimethoxy | 1.5 µM | mdpi.com |
Other substituents also play a critical role. For instance, the introduction of a chloro-substituent has been found to enhance the antileishmanial activity of certain quinoline derivatives. nih.gov Similarly, the pattern of halogen substitution at the C-5 and C-7 positions of 8-hydroxyquinoline (B1678124) derivatives significantly influences their anticancer activity. nih.gov These findings underscore the importance of systematic exploration of substituent effects to fine-tune the biological activity of the quinolinone scaffold.
Development of QSAR Models for Predictive Activity Profiling of Quinolinone Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Various QSAR models have been developed for quinolinone analogues to predict their activity and guide the design of new, more potent derivatives.
These models range from 2D-QSAR, which uses topological descriptors, to 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), which consider the three-dimensional properties of the molecules. benthamscience.comchemrxiv.org
For instance, a QSAR study on quinolinone-based thiosemicarbazones developed a robust model for predicting anti-tuberculosis activity. nih.gov The model indicated that van der Waals volume, electron density, and electronegativity were key descriptors, suggesting that both steric bulk and electronic properties are crucial for the anti-TB activity of these compounds. nih.gov In another study, 2D and 3D-QSAR models were successfully developed to predict the anti-malarial activity of quinoline derivatives against Plasmodium falciparum, with the resulting models demonstrating high predictive accuracy. benthamscience.comchemrxiv.org These validated models were then used to guide the synthesis of new derivatives with improved activity. benthamscience.com
| Compound Series | Biological Activity | QSAR Model Type | Key Statistical Parameters | Reference |
|---|---|---|---|---|
| Quinolinone-based thiosemicarbazones | Anti-tuberculosis | QSAR | R² = 0.83, F = 47.96 | nih.gov |
| Quinoline derivatives | Anti-malarial (P. falciparum) | 3D-QSAR (CoMSIA) | r²test = 0.876 | benthamscience.comchemrxiv.org |
| Quinoline derivatives | Anti-malarial (P. falciparum) | 2D-QSAR | r²test = 0.845 | benthamscience.comchemrxiv.org |
| Quinazoline (B50416)/quinoline derivatives | Antiviral (DENV) | HQSAR | Q² = 0.83, R² = 0.95 | mdpi.com |
| Quinazolinone-4-thiazolidinone heterocycles | Antimicrobial | QSAR | Cross validated R² = 0.6881 | nih.gov |
These examples highlight the power of QSAR in transforming qualitative SAR observations into quantitative, predictive models, thereby accelerating the drug discovery process by prioritizing the synthesis of the most promising candidates.
Stereochemical Considerations and their Influence on Structure-Activity Relationships
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug action. Since biological targets such as enzymes and receptors are chiral, they can interact differently with the different stereoisomers of a chiral drug. biomedgrid.com Enantiomers (non-superimposable mirror images) of a single compound can exhibit vastly different potency, efficacy, and even toxicity. biomedgrid.com
When modifications to the 6,7-dimethoxy-2-methyl-1H-quinolin-4-one scaffold introduce a chiral center, the resulting stereoisomers can have distinct biological profiles. A clear example of stereospecificity in a related series was observed in 4-aminoquinoline (B48711) derivatives targeting the α2C-adrenoceptor. Substitutions at the 3-position of a piperazine (B1678402) ring attached to the quinoline core exerted a significant and stereospecific beneficial effect on receptor affinity and potency. researchgate.net The (R)-enantiomer of one derivative, {4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol, showed high potency and over 200-fold selectivity for the α2C-adrenoceptor subtype. researchgate.net
A more complex form of stereoisomerism, known as atropisomerism, can also be relevant to quinolinone derivatives. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. researchgate.net This phenomenon has been observed in appropriately substituted quinolines and quinazolinones, where bulky groups restrict free rotation, creating stable, non-interconverting isomers. researchgate.netnih.gov Like enantiomers with a chiral center, these atropisomers can bind to macromolecular targets with different affinities and kinetics, leading to significant differences in biological activity. nih.gov The intentional introduction of a restricted axis of rotation has become a strategy in medicinal chemistry to lock a molecule into a specific, bioactive conformation, potentially improving potency and pharmacokinetic properties. researchgate.net Therefore, a comprehensive SAR analysis of quinolinone derivatives must consider all aspects of stereochemistry, as it can be a determining factor in the compound's therapeutic success.
Preclinical Biological Activity and Mechanisms of Action of 6,7 Dimethoxy 2 Methyl 1h Quinolin 4 One Derivatives
In Vitro Pharmacological Profiling and Target Identification
Derivatives of the 6,7-dimethoxyquinoline (B1600373) scaffold have emerged as a versatile class of compounds in drug discovery, demonstrating a wide range of biological activities. nih.gov The quinoline (B57606) motif is a privileged structure in medicinal chemistry, and its derivatives have been investigated for numerous therapeutic applications, including anticancer, antimalarial, and antibacterial activities. nih.gov In particular, compounds featuring the 6,7-dimethoxy substitution pattern have shown significant potential through various mechanisms of action, such as the inhibition of critical enzymes and interaction with key cellular receptors. nih.govsemanticscholar.org
The 6,7-dimethoxyquinoline core has been successfully utilized to develop potent inhibitors for several enzyme families implicated in disease, particularly in oncology.
Kinase Inhibition : A series of 6,7-dimethoxy-4-anilinoquinoline derivatives bearing a benzimidazole (B57391) moiety were synthesized and identified as potent inhibitors of the c-Met tyrosine kinase, a key player in cancer development. semanticscholar.orgnih.gov In a Caliper motility shift assay, many of these compounds were found to be active against c-Met kinase. semanticscholar.org Notably, one of the most potent compounds in this series exhibited an IC50 value of 0.030 ± 0.008 µM. semanticscholar.org The quinazoline (B50416) scaffold, which is structurally related, has also been explored for developing Epidermal Growth Factor Receptor (EGFR) inhibitors. researchgate.netdntb.gov.ua
Topoisomerase Inhibition : Novel series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as a new class of Topoisomerase I (TOP1) inhibitors. nih.govnih.gov These compounds are designed to stabilize the TOP1-DNA cleavage complexes, which ultimately leads to cancer cell death. nih.govnih.gov Specific morpholino analogs from this series demonstrated moderate TOP1 inhibitory activity when compared to the well-known inhibitor camptothecin. nih.gov Topoisomerases are crucial enzymes that manage DNA topology and are vital for processes like DNA replication and repair, making them important targets for anticancer drugs. mdpi.com
Isocitrate Dehydrogenase (IDH) Inhibition : The quinolinone scaffold has been identified as a promising backbone for developing inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1). nih.govresearchgate.net Mutations in IDH1 are common in several human cancers and lead to the production of an oncometabolite, D-2-hydroxyglutarate (2-HG). nih.govresearchgate.net A series of quinolinone derivatives were discovered and optimized to be potent, selective, and orally bioavailable mIDH1 inhibitors. nih.gov X-ray crystallography revealed that these inhibitors bind to an allosteric site on the mIDH1-R132H enzyme. nih.gov
Other Enzymes : Derivatives of 2,4-diamino-6,7-dimethoxyquinoline have been identified as inhibitors of G9a, a histone lysine (B10760008) methyltransferase (HKMT) involved in epigenetic regulation. nih.gov Overexpression of G9a is found in many cancers, making it a relevant therapeutic target. nih.gov The 6,7-dimethoxy substituents on the quinoline ring were found to be important for the inhibitory activity against G9a. nih.gov Currently, there is limited published research on the acetylcholinesterase inhibitory activity of this specific class of quinolinone derivatives.
Table 1: Enzyme Inhibitory Activity of 6,7-Dimethoxyquinoline Derivatives and Related Scaffolds
| Compound | Target Enzyme | Activity (IC50 / Ki) | Source |
|---|---|---|---|
| 12n (a 6,7-dimethoxy-4-anilinoquinoline) | c-Met Kinase | IC50: 0.030 µM | semanticscholar.org |
| 14h, 14p (4-alkoxy-2-aryl-6,7-dimethoxyquinolines) | Topoisomerase I | Moderate Inhibition | nih.gov |
| Quinolinone Derivatives | Mutant IDH1 (R132H) | Potent Allosteric Inhibition | nih.gov |
| Diaminoquinoline Derivatives | G9a (HKMT) | Potent Inhibition | nih.gov |
| CM398 (an isoquinoline (B145761) derivative) | Sigma-2 Receptor | Ki: 5-6 nM | researchgate.net |
| Compound 8 (an isoquinoline derivative) | Alpha 1-Adrenoceptor | Ki: 1.6 x 10⁻⁷ M | nih.gov |
Derivatives containing the 6,7-dimethoxy-substituted heterocyclic core have also been evaluated for their ability to bind to and antagonize various receptors.
Adrenoceptors : A series of 1,3-diamino-6,7-dimethoxyisoquinolines, which are structural isomers of quinolines, were evaluated for their alpha-adrenoceptor binding affinity. nih.gov While some analogs showed no significant affinity, a 3-(2-furoylpiperazin-1-yl) analog displayed a Ki of 1.6 x 10⁻⁷ M for alpha 1-adrenoceptors. nih.gov Related 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives also showed binding affinities in the nanomolar range for alpha 1-receptors, demonstrating high selectivity for this site over alpha 2-adrenoceptors. nih.gov
Sigma Receptors : The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) structure is a key feature in a class of ligands with high affinity for the sigma-2 receptor. researchgate.net This receptor is over-expressed in many types of proliferative cancer cells. researchgate.net A highly selective sigma-2 receptor ligand, CM398, which incorporates this isoquinoline moiety, demonstrated Ki values of 5–6 nM and excellent selectivity over the sigma-1 receptor. researchgate.netnih.gov
A primary focus of research into 6,7-dimethoxyquinoline derivatives has been their potential as anticancer agents, with many compounds demonstrating potent antiproliferative activity across a wide spectrum of cancer cell lines.
The c-Met kinase inhibitors based on the 6,7-dimethoxy-4-anilinoquinoline scaffold were evaluated for their antiproliferative effects against human lung (A549), breast (MCF-7), and gastric (MKN-45) cancer cell lines, with most compounds showing moderate to remarkable potency. semanticscholar.orgnih.gov
Similarly, the 4-alkoxy-2-aryl-6,7-dimethoxyquinoline topoisomerase I inhibitors were tested against the NCI-60 cancer cell lines panel. nih.govnih.gov One of the most potent compounds, 14m, exhibited a full panel GI50 MG-MID of 1.26 μM and was particularly effective against colon cancer, leukemia, and melanoma cell lines. nih.govnih.gov Melanoma cell line LOX IMVI was found to be the most sensitive to this class of compounds. nih.gov
Other studies have shown that quinoline derivatives can induce approximately 95% growth inhibition in breast cancer cells (MCF-7) and 97% in bone-marrow cancer cells (K-562). nih.gov Furthermore, sigma-2 receptor ligands with the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure have shown moderate anticancer activity against human liver (Huh-7) and esophagus (KYSE-140) cancer cells. researchgate.net
Cellular and Molecular Mechanisms of Action
Induction of Cell Cycle Arrest and Apoptosis Pathways
Derivatives of the quinolinone scaffold have shown significant promise in cancer therapy by their ability to halt cell proliferation and induce programmed cell death. A notable example is the derivative 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, which has been demonstrated to inhibit the growth of human ovarian cancer cells. nih.gov This compound was found to induce a G2/M phase cell cycle arrest, a critical checkpoint for cell division, thereby preventing the proliferation of cancerous cells. nih.gov
The induction of apoptosis is a key mechanism for eliminating malignant cells. The aforementioned derivative was shown to trigger apoptosis through the modulation of key regulatory proteins. nih.gov Specifically, it led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins p53 and Bax. nih.gov This shift in the balance of apoptotic regulators ultimately leads to the activation of the apoptotic cascade and the demise of cancer cells. The process was further confirmed by the downregulation of cyclin B1 and cdk1, proteins essential for the progression of the cell cycle. nih.gov
Modulation of Intracellular Signal Transduction Cascades
The anticancer effects of 6,7-dimethoxy-2-methyl-1H-quinolin-4-one derivatives are also attributed to their ability to interfere with crucial intracellular signaling pathways that drive tumor growth and survival. A series of 6,7-dimethoxy-4-anilinoquinolines have been identified as potent inhibitors of the c-Met tyrosine kinase. nih.govnih.gov The HGF/c-Met signaling pathway plays a vital role in cell proliferation, survival, and migration, and its aberrant activation is implicated in various cancers. nih.govnih.gov
By inhibiting c-Met, these quinoline derivatives can effectively block downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for tumor progression. nih.gov For instance, one of the synthesized 6,7-dimethoxy-4-anilinoquinoline derivatives, compound 12n, exhibited potent inhibitory activity against c-Met with an IC50 value of 0.030 ± 0.008 µM and demonstrated significant anticancer activity against various cancer cell lines. nih.govnih.gov
Interactions with Nucleic Acids and Proteins
The molecular interactions of this compound derivatives with cellular macromolecules like nucleic acids and proteins are fundamental to their biological activity. Some quinoline-based compounds have been found to interact with DNA, a mechanism that can contribute to their anticancer effects. biorxiv.org Certain quinoline derivatives have been shown to act as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. biorxiv.org This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.
In addition to nucleic acids, these derivatives can also target specific proteins. For example, a derivative of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one has been investigated as a potential inhibitor of tubulin polymerization. nih.govresearchgate.net Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and play a crucial role in cell division. By interfering with tubulin polymerization, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net
Influence on Cellular Metabolic Pathways
While direct studies on the influence of this compound derivatives on specific cellular metabolic pathways are limited, the broader class of quinoline compounds has been associated with effects on cellular metabolism. researchgate.net Given their role as inhibitors of key signaling molecules like c-Met, it is plausible that these derivatives could indirectly affect metabolic pathways that are regulated by these signaling cascades. For instance, the PI3K-AKT-mTOR pathway, which is downstream of c-Met, is a central regulator of cellular metabolism, controlling processes such as glucose uptake, glycolysis, and protein synthesis. nih.gov By inhibiting this pathway, the quinolinone derivatives could potentially alter the metabolic landscape of cancer cells, contributing to their anti-proliferative effects. Further research is warranted to specifically investigate the metabolic consequences of treatment with these compounds.
In Vivo Preclinical Efficacy Studies in Disease Models
The promising in vitro activities of this compound derivatives have prompted their evaluation in in vivo preclinical models to assess their therapeutic potential in a more complex biological system.
Utilization of Zebrafish Models for Neuroactivity and Toxicity Screening
The zebrafish (Danio rerio) has emerged as a valuable in vivo model for the rapid screening of the biological activity and toxicity of novel compounds. nih.govmdpi.com Its genetic and physiological similarities to mammals, coupled with its rapid development and optical transparency, make it an ideal system for high-throughput screening. nih.govmdpi.com Zebrafish larvae exhibit a range of quantifiable behaviors that can be used to assess the neuroactive potential of compounds. nih.govresearchgate.net Locomotor activity, for instance, is a commonly used endpoint to screen for compounds that may have stimulant, sedative, or other neurobehavioral effects. nih.govmdpi.com
While specific studies on the neuroactivity of this compound derivatives in zebrafish are not extensively documented, the model has been successfully used to screen other quinoline derivatives for their effects on the central nervous system. researchgate.net Furthermore, the zebrafish model is also employed for toxicity screening, providing early insights into the potential adverse effects of new chemical entities. pandawainstitute.com
Assessment in Rodent Models for Specific Disease Indications (e.g., oncology, neuroprotection)
Rodent models, particularly mice, are extensively used in preclinical research to evaluate the in vivo efficacy of potential therapeutic agents in various disease contexts, most notably in oncology. nih.gov Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a common approach to assess the antitumor activity of new compounds. nih.gov
In the context of quinoline derivatives, a novel compound, 91b1, demonstrated a significant in vivo antitumor effect in a nude mouse xenograft model with KYSE450 esophageal cancer cells. nih.gov Treatment with this quinoline derivative at a dose of 50 mg/kg resulted in a significant inhibition of tumor growth compared to the control group. nih.gov These types of studies are crucial for determining the therapeutic potential of a compound and for guiding its further development towards clinical applications. While specific in vivo efficacy data for this compound derivatives in rodent models for oncology or neuroprotection are not yet widely published, the positive results from structurally related compounds underscore the therapeutic promise of this chemical class.
Computational Chemistry and Molecular Modeling for 6,7 Dimethoxy 2 Methyl 1h Quinolin 4 One Research
Molecular Docking Simulations for Ligand-Protein Interaction Characterization
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method is instrumental in understanding the structural basis of molecular recognition, elucidating binding mechanisms, and performing structure-based drug design. For 6,7-dimethoxy-2-methyl-1H-quinolin-4-one, docking simulations can identify potential biological targets and characterize its interactions within the binding site.
The process involves placing the 3D structure of the quinolinone into the active site of a target protein and using a scoring function to estimate the binding affinity, typically expressed as a binding energy (kcal/mol). Studies on related quinolinone and quinoline (B57606) derivatives have successfully used this approach to identify potential inhibitors for various targets, including kinases, proteases, and DNA-related enzymes. mdpi.comnih.gov For instance, docking studies on quinoline-based compounds against the main protease (Mpro) of SARS-CoV-2 have revealed key hydrogen bonds and hydrophobic interactions that drive binding. ekb.eg Similarly, other quinoline derivatives have been docked into the active site of Factor Xa, a key enzyme in the blood coagulation cascade, to predict their potential as anticoagulants. proquest.com
For this compound, a hypothetical docking study against a kinase target might reveal interactions such as:
Hydrogen Bonding: The quinolinone oxygen and the N-H group are potential hydrogen bond donors and acceptors, likely interacting with backbone or side-chain residues in the hinge region of a kinase.
Hydrophobic Interactions: The methyl group at the C2 position and the aromatic quinoline ring system can form favorable hydrophobic contacts with nonpolar residues in the binding pocket.
Methoxy (B1213986) Group Interactions: The 6,7-dimethoxy groups can also participate in hydrogen bonding or occupy hydrophobic sub-pockets, influencing selectivity and potency.
These interactions are critical for stabilizing the ligand-protein complex. The results of such a simulation are typically summarized in a table detailing the binding affinity and the specific residues involved.
Table 1: Representative Molecular Docking Results for a Quinolinone Ligand with a Kinase Target This table is illustrative and represents typical data obtained from a molecular docking simulation.
| Parameter | Value/Description |
|---|---|
| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase |
| PDB ID | 2J6M |
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | Met793, Leu718, Val726, Ala743, Lys745, Cys797 |
| Hydrogen Bonds | N-H of ligand with backbone C=O of Met793 |
| Hydrophobic Interactions | Quinoline core with Leu718, Val726, Ala743 |
| Other Interactions | Methoxy groups occupy a hydrophobic pocket near the gatekeeper residue |
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic properties of a molecule. researchgate.net These methods are used to determine optimized molecular geometry, vibrational frequencies, and various electronic descriptors that govern a molecule's stability and reactivity. nih.govnih.gov
For this compound, DFT calculations can elucidate:
Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles in the molecule's lowest energy state.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. scielo.br
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. sapub.org For this quinolinone, the carbonyl oxygen would be an area of high negative potential (red), while the N-H proton would be a region of high positive potential (blue), indicating sites prone to electrophilic and nucleophilic attack, respectively.
Global Reactivity Descriptors: Parameters like chemical hardness, softness, and electronegativity can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. scielo.br
Studies on related quinazolinone derivatives have used DFT to correlate these calculated parameters with experimentally observed antioxidant activity, where a lower HOMO-LUMO gap was associated with better radical scavenging capacity. sapub.org
Table 2: Illustrative Quantum Chemical Descriptors for a Quinolinone Compound (Calculated via DFT) This table is illustrative and represents typical data obtained from DFT calculations.
| Parameter | Description | Representative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 eV |
| Dipole Moment | Measure of molecular polarity | 3.5 Debye |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.2 eV |
| Chemical Softness (S) | 1 / (2η) | 0.227 eV⁻¹ |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing critical information on the conformational flexibility of the ligand and protein, the stability of the complex, and the role of solvent molecules. researchgate.net
For a complex of this compound with its target protein, an MD simulation can:
Assess Complex Stability: By monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time (typically nanoseconds to microseconds), one can assess the stability of the binding pose predicted by docking. A stable RMSD suggests a stable complex. mdpi.com
Analyze Conformational Changes: MD can reveal how the protein and ligand adapt to each other upon binding.
Characterize Binding Site Water Molecules: It can identify key water molecules that may bridge interactions between the ligand and the protein.
Calculate Binding Free Energy: Using methods like MM/PBSA or MM/GBSA, MD trajectories can be used to calculate a more accurate estimation of the binding free energy, which often correlates better with experimental data than docking scores alone. nih.gov
MD simulations on quinoline and quinazolinone derivatives have been used to validate docking results and confirm the stability of key interactions over time, reinforcing the potential of the compounds as inhibitors. mdpi.comresearchgate.netnih.gov
Virtual Screening and De Novo Design Approaches for Novel Quinolinone Compounds
Virtual screening is a powerful computational strategy for searching large compound libraries to identify molecules with a high probability of binding to a drug target. nih.govnih.gov If this compound were identified as an active compound, its structure could be used as a starting point for further discovery efforts.
Ligand-Based Virtual Screening: If the protein target is unknown, the structure of the active quinolinone can be used as a template to search for other molecules with similar 2D (fingerprints) or 3D (pharmacophore) features. A pharmacophore model would define the essential features for activity: typically a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic aromatic ring, and specific spatial constraints.
Structure-Based Virtual Screening: If the target structure is known, large libraries of compounds can be docked into the active site, and the top-scoring molecules are selected for experimental testing. This approach has been widely applied to libraries of quinoline derivatives to find potential antiviral agents. nih.govnih.govtandfonline.com
De novo design, in contrast, involves building novel molecules from scratch within the constraints of the protein's binding site. Fragments can be placed in favorable positions in the active site and then linked together to create entirely new chemical entities with optimized interactions.
In Silico Prediction of Preclinical Pharmacokinetic Parameters
A compound's efficacy depends not only on its binding affinity but also on its pharmacokinetic properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico ADMET models are essential for filtering out compounds likely to fail in later stages of drug development due to poor pharmacokinetics. nih.govresearchgate.net
For this compound, various parameters can be predicted using computational tools like SwissADME or ADMET-SAR: proquest.comijprajournal.com
Absorption: Parameters like gastrointestinal (GI) absorption, Caco-2 permeability, and skin permeability can be estimated. Drug-likeness rules, such as Lipinski's Rule of Five (e.g., molecular weight < 500, LogP < 5), are used as initial filters. nih.gov
Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB), which affect the amount of free drug available to act on its target.
Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes, flagging potential drug-drug interactions.
Excretion: Total clearance and the likelihood of being a substrate for renal transporters are estimated.
Toxicity: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and other toxicities can be made.
These predictions help prioritize compounds with favorable, drug-like ADMET profiles for synthesis and further testing. researchgate.netbenthamdirect.com
Table 3: Representative In Silico ADMET Prediction for a Quinolinone Compound This table is illustrative and represents typical data obtained from ADMET prediction software.
| Property | Parameter | Predicted Value | Acceptable Range |
|---|---|---|---|
| Physicochemical | Molecular Weight | 219.23 | < 500 g/mol |
| LogP (Lipophilicity) | 1.85 | -0.4 to +5.6 | |
| H-Bond Donors | 1 | ≤ 5 | |
| H-Bond Acceptors | 4 | ≤ 10 | |
| Absorption | GI Absorption | High | High |
| BBB Permeant | No | No (for peripheral targets) | |
| Metabolism | CYP2D6 Inhibitor | No | No |
| CYP3A4 Inhibitor | Yes | No | |
| Toxicity | hERG I Inhibitor | No | No |
Advanced Analytical Methodologies for Characterization and Quantification of 6,7 Dimethoxy 2 Methyl 1h Quinolin 4 One and Derivatives
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of 6,7-dimethoxy-2-methyl-1H-quinolin-4-one. It provides high-accuracy mass measurements, enabling the determination of the elemental composition of the molecule and its fragments. Techniques such as Time-of-Flight (TOF) and Orbitrap mass analyzers can achieve mass accuracies below 5 ppm, which is critical for distinguishing between compounds with the same nominal mass but different elemental formulas.
For the target compound, this compound (molecular formula: C₁₂H₁₃NO₃), HRMS can precisely measure the mass of its protonated molecule ([M+H]⁺). This accurate mass measurement is fundamental for confirming the identity of the compound in complex matrices. In a study on a structurally related compound, 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one, HRMS analysis yielded a mass measurement with an error of only 0.3 ppm, highlighting the technique's precision. nih.govresearchgate.net Scan and product ion ESI-MS/MS spectra can also confirm the presence of the core quinoline (B57606) ring structure through characteristic fragmentation patterns. americanpharmaceuticalreview.com
Table 1: Illustrative HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃NO₃ |
| Ionization Mode | ESI+ |
| Adduct | [M+H]⁺ |
| Calculated Exact Mass | 220.0968 |
| Measured Exact Mass (Hypothetical) | 220.0971 |
Note: Measured Exact Mass and Mass Error are hypothetical values for illustrative purposes, based on typical instrument performance.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of all atoms in the molecule.
The ¹H NMR spectrum would reveal distinct signals for the aromatic protons, the methoxy (B1213986) groups, the methyl group, and the vinyl proton on the quinolinone ring. The chemical shifts and coupling constants of these protons provide definitive information about their positions. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the carbonyl carbon of the quinolone ring. While specific literature data for the target compound is scarce, analysis of closely related structures, such as 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one, allows for the reliable prediction of chemical shifts. nih.govresearchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 1 (N-H) | ~11.5 (br s) | - |
| 2 (-CH₃) | ~2.4 (s) | ~150.0 |
| 3 (-CH=) | ~6.2 (s) | ~110.0 |
| 4 (C=O) | - | ~177.0 |
| 4a | - | ~139.0 |
| 5 (-CH=) | ~7.4 (s) | ~115.0 |
| 6 (-OCH₃) | ~3.9 (s) | ~155.0 |
| 7 (-OCH₃) | ~3.9 (s) | ~148.0 |
| 8 (-CH=) | ~7.0 (s) | ~99.0 |
| 8a | - | ~112.0 |
| 2-CH₃ | - | ~20.0 |
| 6-OCH₃ | - | ~56.5 |
Note: These are predicted values based on data from structurally similar quinolinone compounds and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. nih.gov These techniques are rapid, non-destructive, and can be used for both qualitative and quantitative analysis. researchgate.net
The IR and Raman spectra of this compound would be characterized by specific absorption or scattering bands corresponding to the vibrations of its constituent bonds. Key vibrational modes include the C=O stretching of the quinolinone ring, C-O stretching of the methoxy ether groups, C-N stretching, aromatic C=C stretching, and C-H stretching of the methyl and aromatic groups. Studies on various quinolone derivatives have established characteristic frequency ranges for these vibrations, which are crucial for confirming the molecular structure. nih.govrsc.org
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amide | 3200-3000 |
| C-H Stretch (Aromatic) | Aryl C-H | 3100-3000 |
| C-H Stretch (Aliphatic) | -CH₃, -OCH₃ | 2980-2850 |
| C=O Stretch | α,β-Unsaturated Ketone | 1650-1630 |
| C=C Stretch (Aromatic) | Quinoline Ring | 1620-1580 |
| C-N Stretch | Amide/Amine | 1350-1250 |
Advanced Chromatographic Techniques for Separation and Quantification (e.g., LC-MS/MS, UPLC, HPLC)
Advanced chromatographic techniques are essential for the separation and quantification of this compound, particularly in complex mixtures such as biological fluids or reaction products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods, often coupled with mass spectrometry for enhanced sensitivity and selectivity. nih.govnih.gov
UPLC, with its use of sub-2 µm particle columns, offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity. lcms.cz When coupled with tandem mass spectrometry (MS/MS), these systems allow for highly specific quantification using methods like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This approach, known as LC-MS/MS, is the gold standard for trace-level quantification in complex matrices. chemicalbook.comresearchgate.net A typical method would involve a reversed-phase column (e.g., C18) with a gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a formic acid modifier to improve ionization. thno.org
Table 4: Typical LC-MS/MS Parameters for Quantification
| Parameter | Description |
|---|---|
| Chromatography System | UPLC or HPLC |
| Column | Reversed-Phase C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | 5% B to 95% B over several minutes |
| Injection Volume | 1 - 10 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Analyzer | Triple Quadrupole (TQ) or Q-TOF |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Hypothetical) | Precursor Ion (m/z 220.1) → Product Ion (e.g., m/z 177.1) |
Sophisticated Sample Preparation Methodologies (e.g., Solid-Phase Extraction, QuEChERS, Molecularly Imprinted Polymers)
Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte before instrumental analysis. For this compound, several advanced methodologies can be employed.
Solid-Phase Extraction (SPE) is a widely used technique for purifying and concentrating alkaloids and related compounds from liquid samples. rsc.org Various sorbents, such as reversed-phase (C18), normal-phase, or ion-exchange resins, can be selected based on the analyte's polarity and charge to achieve selective extraction. researchgate.net
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined approach that combines a salting-out extraction with dispersive solid-phase extraction (d-SPE) for cleanup. chemicalbook.comnih.gov Originally developed for pesticide analysis, its application has expanded to many other analytes, including alkaloids, in complex food and environmental matrices. researchgate.netub.edu
Molecularly Imprinted Polymers (MIPs) are highly selective synthetic materials designed to recognize a specific target molecule. nih.gov These polymers are created with template-shaped cavities that are complementary to the analyte in terms of size, shape, and functional group orientation, allowing for extremely selective extraction even from highly complex samples. MIPs can be used as sorbents in SPE cartridges (MISPE) for superior sample cleanup.
Table 5: Comparison of Advanced Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and a liquid sample. | High recovery, good concentration factor, variety of sorbents available. | Can be time-consuming, may require method development. |
| QuEChERS | Acetonitrile extraction followed by salting-out and d-SPE cleanup. | Fast, simple, low solvent usage, high throughput. | May have lower selectivity for some analyte/matrix combinations. |
| Molecularly Imprinted Polymers (MIPs) | Use of custom-synthesized polymers with specific recognition sites. | Exceptional selectivity and affinity, reusable. | Higher initial cost, development required for new analytes. |
Emerging Trends and Future Perspectives in 6,7 Dimethoxy 2 Methyl 1h Quinolin 4 One Research
Rational Design of Multi-Target Ligands Incorporating the Quinolinone Scaffold
The conventional "one-molecule, one-target" approach is often inadequate for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. plos.org This has led to the rise of multi-target-directed ligands (MTDLs), single chemical entities designed to modulate multiple biological targets simultaneously. researchgate.net The quinolinone nucleus is an ideal scaffold for developing such agents due to its versatile chemical nature and its presence in numerous biologically active compounds. mdpi.comnih.gov
Rational design strategies for MTDLs often involve combining or hybridizing known pharmacophores—the specific parts of molecules responsible for their biological activity. researchgate.net Researchers are creating novel hybrid molecules by linking the quinolinone core with other active moieties to engage different disease-related pathways. mdpi.com For instance, quinolinone-chalcone hybrids have been investigated as potential multi-target anticancer agents. mdpi.com Similarly, the 4-hydroxy-2-quinolinone scaffold has been used to synthesize derivatives with dual anti-inflammatory and antioxidant activity by inhibiting enzymes like soybean lipoxygenase (LOX). mdpi.com
In the context of cancer, quinolinone derivatives have been designed to inhibit multiple receptor tyrosine kinases (RTKs), which can enhance anticancer potency and reduce the risk of drug resistance. nih.gov For example, certain N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been developed as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a significant target in cancer therapy. mdpi.com This multi-targeting approach is considered a new era in the treatment of complex diseases. mdpi.com
Table 1: Examples of Quinolinone-Based Multi-Target Ligands and Their Targets
| Derivative Class | Target 1 | Target 2 | Potential Therapeutic Area |
|---|---|---|---|
| Quinolinone-Chalcone Hybrids | Various Cancer-Related Kinases | Tubulin | Cancer |
| 4-Hydroxy-2-quinolinone Carboxamides | Soybean Lipoxygenase (LOX) | Reactive Oxygen Species (Antioxidant) | Inflammation |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Phosphatidylinositol 3-kinase (PI3Kα) | Other Kinases | Cancer |
Exploration of Novel Therapeutic Areas for Quinolinone Derivatives
While quinolinones are well-established as a class of synthetic antibiotics, research is continuously uncovering their potential in new therapeutic domains. researchgate.net The functionalization of the quinoline (B57606) nucleus at various positions allows for a wide array of pharmacological activities. frontiersin.org
Key Therapeutic Areas Under Investigation:
Anticancer Activity: Quinoline and quinolinone derivatives are being extensively studied for their anticancer properties. ontosight.ai They have been shown to induce apoptosis (programmed cell death), disrupt cell migration, and inhibit angiogenesis (the formation of new blood vessels that feed tumors). nih.gov Specific derivatives, such as those with a 6,7-dimethoxy substitution pattern, have been synthesized and evaluated as potent inhibitors of kinases like c-Met, which is implicated in many cancers. nih.gov
Neurodegenerative Diseases: The quinoline scaffold is a promising starting point for developing agents against diseases like Alzheimer's and Parkinson's. researchgate.net Some derivatives have been identified as potent inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are key targets in Alzheimer's treatment. plos.org The ability of certain quinolinones to cross the blood-brain barrier makes them particularly suitable for targeting the central nervous system. ontosight.ai
Antiviral and Antimicrobial Agents: Beyond their traditional antibacterial role, quinolinone derivatives are being investigated for activity against various viruses, fungi, and parasites. ontosight.ainih.gov They have shown potential against pathogens responsible for malaria, leishmaniasis, and emerging viral illnesses by interfering with viral entry and replication. nih.govnih.gov
Anti-inflammatory Activity: Hybrids of quinoline with known anti-inflammatory drugs like ibuprofen (B1674241) have been synthesized, demonstrating promising activity. frontiersin.org These compounds often work by inhibiting inflammatory enzymes and pathways. mdpi.com
Table 2: Therapeutic Applications of Various Quinolinone Scaffolds
| Quinolinone/Quinoline Derivative | Therapeutic Area | Mechanism of Action (if known) |
|---|---|---|
| 4-Anilino-6,7-dimethoxy quinazolines | Cancer (Anti-angiogenic) | Inhibition of VEGFR-2 and EGFR |
| 2,4-disubstituted quinolines | Cancer | Induction of apoptosis |
| 7-chloroquinoline derivatives | Neurodegenerative Diseases | Inhibition of Acetylcholinesterase (AChE) and BACE1 |
| Quinoline-imidazolium hybrids | Antimicrobial | Not specified |
Integration of Artificial Intelligence and Machine Learning in Quinolinone-Based Drug Discovery
The process of discovering and developing new drugs is notoriously time-consuming and expensive. nih.gov Artificial intelligence (AI) and machine learning (ML) are transforming this landscape by enhancing efficiency and predictive power at various stages. bpasjournals.comjsr.org These computational approaches are increasingly being applied to the discovery of novel quinolinone-based compounds. nih.gov
AI and ML can accelerate drug discovery in several ways: nih.gov
Target Identification: AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and validate novel biological targets for quinolinone derivatives. nih.gov
Virtual Screening and Drug Design: ML models, such as graph neural networks, can screen massive virtual libraries of potential quinolinone molecules to predict their binding affinity to a target protein, as well as their physicochemical properties. nih.gov This significantly narrows down the number of compounds that need to be synthesized and tested in the lab. nih.gov
Predictive Modeling (ADMET & QSAR): Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new quinolinone candidates, helping to identify molecules with favorable pharmacological profiles early on. nih.govspringernature.com Quantitative Structure-Activity Relationship (QSAR) models use ML to correlate the chemical structure of quinolinone derivatives with their biological activity, guiding the rational design of more potent compounds. nih.govmdpi.com
De Novo Drug Design: Generative AI models can design entirely new quinolinone-based molecules with desired properties, optimized to bind to a specific target. nih.gov
By integrating these computational tools, researchers can design and optimize multi-targeted drug candidates based on the quinoline scaffold more efficiently, predicting binding affinities and pharmacological profiles before undertaking costly and time-consuming synthesis. nih.gov
Table 3: Application of AI/ML in the Quinolinone Drug Discovery Pipeline
| Drug Discovery Stage | AI/ML Technique | Specific Application for Quinolinones |
|---|---|---|
| Target Identification | Data Mining, Network Analysis | Analyzing biological data to find novel protein targets relevant to cancer or neurodegeneration that quinolinones could modulate. |
| Hit Identification | Virtual Screening, Molecular Docking | Screening millions of virtual quinolinone compounds to identify those likely to bind to a target protein. researchgate.net |
| Lead Optimization | QSAR, Pharmacophore Modeling | Building predictive models to guide the chemical modification of lead quinolinone compounds to improve potency and selectivity. mdpi.com |
| Preclinical Development | ADMET Prediction | Using ML models to predict the pharmacokinetic and toxicity profiles of optimized quinolinone candidates, reducing late-stage failures. springernature.com |
Addressing Challenges and Identifying Opportunities in the Development of Quinolinone-Based Compounds
Despite the immense potential of the quinolinone scaffold, its development into clinical therapeutics is not without challenges. However, each challenge presents a corresponding opportunity for innovation.
Key Challenges:
Synthetic Complexity: The synthesis of complex, functionalized quinolinone derivatives can be challenging, often requiring multi-step procedures. mdpi.comnih.gov Traditional methods like the Conrad-Limpach or Gould-Jacobs reactions may have limitations. arabjchem.org
Drug Resistance: For antimicrobial and anticancer agents, the development of resistance is a major hurdle. Pathogens and cancer cells can develop mechanisms to evade the effects of quinolinone-based drugs. nih.govarabjchem.org
Pharmacokinetics and Bioavailability: Achieving optimal drug-like properties, including sufficient solubility and the ability to reach the target site in the body, remains a significant challenge. researchgate.net Many promising compounds fail due to poor pharmacokinetic profiles.
Opportunities for Advancement:
Novel Synthetic Methodologies: Researchers are developing more efficient and environmentally friendly synthetic routes, such as microwave-assisted synthesis, one-pot reactions, and the use of novel catalysts, to streamline the production of quinolinone libraries. frontiersin.orgmdpi.com
Overcoming Resistance: The rational design of multi-target ligands is a key strategy to combat resistance. nih.gov By hitting multiple targets simultaneously, these compounds can make it more difficult for resistance to emerge.
Computational Optimization: The use of in silico tools for ADMET prediction and QSAR modeling provides a significant opportunity to design quinolinone derivatives with improved bioavailability and pharmacokinetic properties from the outset. nih.govfrontiersin.org Modifying the scaffold through techniques like halogenation or esterification can also be guided by computational models to enhance properties like blood-brain barrier permeability. researchgate.net
The future of drug discovery based on the 6,7-dimethoxy-2-methyl-1H-quinolin-4-one scaffold lies in the synergistic integration of these advanced strategies. By combining rational multi-target design, exploring new disease areas, leveraging the predictive power of AI, and overcoming developmental challenges with innovative chemical and computational approaches, the full therapeutic potential of this versatile molecular framework can be realized.
Q & A
Q. What are the foundational synthetic routes for 6,7-dimethoxy-2-methyl-1H-quinolin-4-one, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of substituted anthranilic acid derivatives or condensation reactions with ketones. For example, method optimization may include solvent selection (e.g., 1,4-dioxane vs. t-butyl alcohol) and base choice (NaOH vs. potassium t-butoxide) to improve yield and purity . Characterization via melting point (mp) and thin-layer chromatography (TLC) is critical for verifying product identity .
Q. How do the methoxy groups at positions 6 and 7 influence the compound’s physicochemical properties?
Methoxy groups enhance solubility in polar solvents and stabilize the quinolinone core through electron-donating effects, which can be confirmed via UV-Vis spectroscopy and computational studies (e.g., logP calculations) . These groups also impact crystallinity, as seen in X-ray diffraction patterns of analogous quinolinones .
Q. What standard techniques are used to characterize this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding.
- Mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography to resolve stereochemical ambiguities, as demonstrated in structurally similar dihydroquinolinones .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR) in enzyme inhibition?
Modify the quinolinone core by introducing substituents at the 2-methyl position or replacing methoxy groups with halogens. For example, replacing methoxy with chloro groups alters binding affinity to enzyme active sites, as seen in studies of 7-chloro-4(1H)-quinolinone derivatives . Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., IC₅₀ measurements) can validate SAR hypotheses .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray results) for quinolinone derivatives?
Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. A multi-technique approach is essential:
- Compare solution-phase (NMR) and solid-state (X-ray) data .
- Use variable-temperature NMR to detect tautomeric equilibria .
- Apply DFT calculations to model electronic environments and predict spectral shifts .
Q. How can synthetic byproducts or impurities in quinolinone preparations be systematically identified and minimized?
- HPLC-MS or GC-MS to detect low-abundance byproducts .
- Optimize purification via column chromatography (e.g., silica gel with gradient elution) or recrystallization (e.g., CH₂Cl₂/di-isopropylether mixtures) .
- Track reaction progress using in situ FTIR to monitor intermediate formation .
Q. What experimental frameworks are recommended for studying the compound’s interaction with cytochrome P450 enzymes?
- In vitro assays : Microsomal stability tests with LC-MS quantification of metabolites .
- Kinetic studies : Measure time-dependent inhibition (TDI) using pre-incubation protocols .
- Structural analysis : Co-crystallization with CYP isoforms (e.g., CYP3A4) to map binding interactions .
Methodological Guidance for Data Analysis
Q. How should researchers address low reproducibility in biological assays involving this compound?
- Standardize solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Include positive controls (e.g., known enzyme inhibitors) and validate cell line viability .
- Perform statistical power analysis to ensure adequate sample size .
Q. What advanced computational tools are suitable for predicting the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
